N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]propanamide
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Overview
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-propionylthiourea is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-propionylthiourea typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The reaction conditions can vary, but common methods include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-propionylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzoxazole derivatives with different functional groups .
Scientific Research Applications
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-propionylthiourea has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-propionylthiourea can be compared with other benzoxazole derivatives, such as 1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea . While both compounds share a similar core structure, their unique substituents can lead to different biological activities and applications . The presence of specific functional groups, such as the propionyl group in N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-propionylthiourea, can enhance its activity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)19-13-7-5-12(6-8-13)17-20-14-10-11(2)4-9-15(14)23-17/h4-10H,3H2,1-2H3,(H2,19,21,22,24) |
InChI Key |
LMMGKMLVOKAXSW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
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